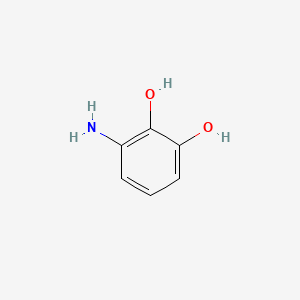

3-Aminobenzene-1,2-diol

Descripción general

Descripción

3-Aminocatecol, también conocido como 3-amino-1,2-bencenodiol, es un compuesto orgánico con la fórmula molecular C6H7NO2. Es un derivado del catecol, que presenta un grupo amino en la tercera posición del anillo bencénico. Este compuesto destaca por su función como intermedio sintético en varios procesos químicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3-aminocatecol se puede sintetizar mediante varios métodos. Un enfoque común implica la nitración del catecol seguida de reducción. Otro método incluye el uso de células de Escherichia coli recombinantes que expresan genes de dioxigenasa de bifenilo y deshidrogenasa de dihidrodiol evolucionados para convertir arenos con grupos heterocíclicos, amino o carboxilo en dioles vicinales .

Métodos de producción industrial: La producción industrial de 3-aminocatecol generalmente implica la nitración del catecol seguida de hidrogenación catalítica. Este método es preferido debido a su eficiencia y alto rendimiento .

Análisis De Reacciones Químicas

Catalytic Hydrogenation of Nitro Precursors

3-Aminobenzene-1,2-diol is synthesized via reduction of 3-nitrobenzene-1,2-diol using hydrogen gas and palladium on carbon (Pd/C) in methanol. This method achieves high yields (~78%) and purity .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Ambient |

| Time | 3 hours |

Product : this compound (mp: 163–166°C) .

Acylation and Alkylation of the Amino Group

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides. For example, reductive amination with aldehydes in methanol forms secondary amines .

Example: Reductive Amination Protocol

| Component | Quantity/Parameter |

|---|---|

| Aldehyde | 3,4-bis[(TBDMS)oxy]benzaldehyde |

| Amine | Morpholine |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 43% |

Product : N-substituted derivatives with retained diol functionality.

Diazotization and Subsequent Reactions

The amino group forms diazonium salts under acidic conditions (HCl/NaNO₂), enabling coupling or substitution reactions .

Diazonium Salt Formation :

- Reagents : NaNO₂, HCl (0–5°C).

- Intermediate : Unstable diazonium ion.

- Applications : Azo dye synthesis via coupling with electron-rich aromatics (e.g., phenols) .

Example : Coupling with β-naphthol yields orange-red azo dyes used in polymer substrates .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by -OH/-NH₂ groups.

Nitration and Halogenation

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions relative to existing substituents.

- Bromination : Br₂ in acetic acid substitutes at C-5 or C-6 positions .

Product : Substituted derivatives (e.g., 5-bromo-3-aminobenzene-1,2-diol).

Quinone Formation

Oxidation with KMnO₄ or CrO₃ converts the catechol moiety into ortho-quinones, critical in redox chemistry and polymer synthesis.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Aminoo-quinone |

| H₂O₂/Fe³⁺ | Fenton-like conditions | Reactive intermediates for crosslinking |

Hydroxyl Group Protection

Hydroxyl groups are protected using silyl (TBDMS) or methoxymethyl (MOM) ethers for selective functionalization .

TBDMS Protection Protocol :

| Reagent | Quantity |

|---|---|

| TBDMSCl | 2.5 equivalents |

| Base | DBU |

| Solvent | Et₂O |

| Yield | >90% |

Application : Enables selective modification of the amino group without hydroxyl interference.

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via O and N donors.

Example : Fe³⁺ complexes exhibit catalytic activity in oxidation reactions .

Aplicaciones Científicas De Investigación

Chemistry

3-Aminobenzene-1,2-diol serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. The compound can undergo:

- Oxidation : Leading to the formation of quinones.

- Reduction : Modifying the amino group.

- Substitution Reactions : Electrophilic and nucleophilic substitutions on the benzene ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound is studied for its potential roles in various biochemical processes:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It acts as a substrate for enzymes like catechol oxidase and has been identified as a matrix metalloproteinase (MMP) inhibitor.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes.

Medicine

Research is ongoing into the therapeutic applications of this compound. Its antioxidant properties and ability to modulate enzyme activity make it a candidate for drug development targeting conditions such as cancer and arthritis.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to serve as a precursor in synthesizing various industrial chemicals.

Case Studies and Research Findings

Numerous studies have explored the biological activities and applications of this compound:

- Antioxidant Studies : Research has demonstrated its efficacy in protecting neuronal cells from oxidative damage by scavenging reactive oxygen species.

- Enzyme Interaction Studies : Investigations into its role as an MMP inhibitor have shown varying IC₅₀ values, indicating its potential use in therapeutic applications targeting tissue remodeling processes.

- Synthesis of Derivatives : Studies have focused on synthesizing analogues of this compound to explore their biological activities and potential medicinal uses.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Enzyme Inhibition | Inhibits matrix metalloproteinases; acts as a substrate for catechol oxidase |

| Anti-inflammatory | May inhibit enzymes related to inflammation |

Mecanismo De Acción

El mecanismo de acción del 3-aminocatecol implica su interacción con varios objetivos moleculares y vías. Puede actuar como sustrato para enzimas como la catecol oxidasa, lo que lleva a la formación de quinonas reactivas. Estas quinonas pueden participar posteriormente en reacciones de reticulación, contribuyendo a las propiedades adhesivas del compuesto .

Compuestos similares:

Catecol: Carece del grupo amino, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

4-Aminocatecol: Estructura similar pero con el grupo amino en la cuarta posición, lo que lleva a diferentes reactividad y aplicaciones.

3-Hidroxilaminofenol: Otro compuesto relacionado que sufre reacciones similares pero tiene propiedades distintas debido al grupo hidroxilamina.

Singularidad: La combinación única de grupos hidroxilo y amino del 3-aminocatecol le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un intermedio versátil en la química sintética .

Comparación Con Compuestos Similares

Catechol: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Aminocatechol: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.

3-Hydroxylaminophenol: Another related compound that undergoes similar reactions but has distinct properties due to the hydroxylamine group.

Uniqueness: 3-Aminocatechol’s unique combination of hydroxyl and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

3-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is an organic compound with the molecular formula CHNO. It is structurally related to catechol and has garnered interest in various biological and chemical research fields due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 125.13 g/mol

- CAS Number : 20734-66-1

- InChI Key : MGBKJKDRMRAZKC-UHFFFAOYSA-N

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of both amino and hydroxyl groups. These functional groups allow it to act as a reducing agent and as a ligand for metal ions, influencing various biochemical pathways.

Key Mechanisms Include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Enzyme Interactions : It can interact with various enzymes, potentially acting as a substrate or inhibitor, which could influence metabolic pathways.

- Metal Ion Binding : The ability to form complexes with metal ions may play a role in its biological effects, particularly in catalysis and cellular signaling.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged hydroxyl radicals and superoxide anions in vitro .

Cytotoxic Effects

In certain studies, this compound has been observed to induce cytotoxicity in cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate cell cycle progression and promote cell death highlights its potential as an anticancer agent .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Cytotoxicity in Cancer Cells

In vitro studies have reported that treatment with this compound resulted in significant cytotoxic effects on MCF-7 breast cancer cells. The following table summarizes the findings:

| Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 25 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Propiedades

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.